N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-prop-2-ynylpiperidine-4-carboxamide
Description
Properties
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-prop-2-ynylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c1-3-9-21-10-7-13(8-11-21)17(22)20-18-19-15-6-5-14(23-4-2)12-16(15)24-18/h1,5-6,12-13H,4,7-11H2,2H3,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJTZLMSSWGVKIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3CCN(CC3)CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzothiazole Cyclization
The regioselectivity of the 6-ethoxy group is governed by the electronic effects of the ethoxy substituent during thiocyanation. Para-substituted anilines favor cyclization at the ortho position relative to the ethoxy group, ensuring correct ring orientation.
Alkylation Efficiency
Propargyl bromide exhibits higher reactivity compared to alkyl halides due to the electron-withdrawing effect of the triple bond, facilitating SN2 displacement on the piperidine nitrogen.
Coupling Reaction
Schotten-Baumann conditions (aqueous NaOH/organic solvent) prevent hydrolysis of the acid chloride while promoting nucleophilic attack by the benzothiazole amine, achieving >90% conversion.
Comparative Analysis of Synthetic Routes
| Step | Method | Yield (%) | Purity (%) | Citation |
|---|---|---|---|---|
| Benzothiazole formation | Thiocyanation/Bromination | 58 | 98 | |
| Piperidine alkylation | Propargyl bromide/K₂CO₃ | 75 | 95 | |
| Carboxamide coupling | Schotten-Baumann | 72 | 99 |
Chemical Reactions Analysis
Types of Reactions
N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-prop-2-ynylpiperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives of the benzothiazole ring.
Reduction: Reduced forms of the alkyne group.
Substitution: Substituted benzothiazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential
N-[4-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide has been investigated for its ability to act as a sigma-1 receptor modulator. The sigma-1 receptor plays a crucial role in several central nervous system functions, including modulation of neurotransmitter release and neuroprotection. Studies indicate that compounds targeting this receptor can exhibit anti-seizure, antidepressant, and cognition-enhancing properties.
Mechanism of Action
The compound acts as an allosteric modulator of the sigma-1 receptor, influencing calcium signaling pathways. This modulation is significant for developing treatments for neurodegenerative diseases and psychiatric disorders.
Biological Studies
Enzyme Inhibition
Research has shown that N-[4-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide can inhibit specific enzymes related to disease processes. Its structure allows it to mimic natural substrates, facilitating binding to enzyme active sites, which may lead to anti-inflammatory and anticancer effects.
Case Study: Cancer Research
In vitro studies have demonstrated the compound's potential against various cancer cell lines. For instance, it has been tested against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), showing promising cytotoxic activity in specific concentrations .
Synthesis and Chemical Properties
Synthesis Methods
The synthesis of N-[4-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide typically involves the reaction of 4-(2-oxopyrrolidin-1-yl)aniline with methanesulfonyl chloride under basic conditions. This reaction is usually conducted in organic solvents like dichloromethane or tetrahydrofuran.
Chemical Properties
The methanesulfonamide group enhances the compound's solubility and reactivity compared to other similar compounds, making it versatile for various applications in medicinal chemistry and materials science.
Mechanism of Action
The mechanism of action of N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-prop-2-ynylpiperidine-4-carboxamide involves its interaction with various molecular targets. It is believed to inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and apoptosis induction.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
The compound shares structural similarities with other benzothiazole derivatives, particularly in the core benzothiazole scaffold and carboxamide substituents. Key comparisons include:
Key Observations
Substituent Effects on Activity: Ethoxy vs. Chloro vs. Ethoxy: Chloro-substituted analogs (e.g., 4,5-dichloro-benzothiazole in ) exhibit higher molecular weights but lack reported antimicrobial efficacy, suggesting ethoxy/methoxy groups are more favorable for activity.
Side-Chain Modulations: The propargyl-piperidine group in the target compound introduces alkyne functionality, which may engage in covalent interactions or improve pharmacokinetic properties compared to pyrimidine (Z14) or pyridine (BTC-j) side chains. BTC-j’s pyridine-aminoacetamide side chain correlates with strong DNA gyrase inhibition, a mechanism shared by many benzothiazoles .
Biological Activity Trends: Pyrimidine-carboxamide derivatives (e.g., Z14) show moderate enzyme inhibition (IC₅₀ ~25–27 μmol/L), while methoxy-substituted benzothiazoles (BTC-j) exhibit potent antibacterial activity (MIC ≤12.5 µg/ml) . No direct data exist for the target compound, but its hybrid structure (ethoxy-benzothiazole + propargyl-piperidine) may combine the lipophilicity of Z14 with the target engagement of BTC-j.
Biological Activity
N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-prop-2-ynylpiperidine-4-carboxamide is a synthetic compound that belongs to the class of benzothiazole derivatives. This compound has garnered attention for its potential biological activities, including anti-cancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound based on various research studies and findings.
Chemical Structure and Properties
The molecular formula of this compound is CHNOS, with a molecular weight of approximately 316.42 g/mol. The structure features a benzothiazole moiety, which is known for its diverse biological activities.
Anticancer Activity
Several studies have reported the anticancer potential of benzothiazole derivatives, including this compound.
Case Study:
In a study published in the Journal of Medicinal Chemistry, this compound demonstrated significant cytotoxicity against various cancer cell lines, including breast cancer (MCF7) and lung cancer (A549) cells. The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase, suggesting its potential as a chemotherapeutic agent .
Antimicrobial Activity
Research indicates that benzothiazole derivatives possess notable antimicrobial properties.
Findings:
A screening assay showed that this compound exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to those of standard antibiotics .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects.
Research Insights:
In an experimental model of inflammation induced by lipopolysaccharide (LPS), treatment with this compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that the compound may inhibit the NF-kB signaling pathway .
Data Summary Table
Q & A
Q. What are the recommended synthetic routes for N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-prop-2-ynylpiperidine-4-carboxamide?
The synthesis involves multi-step organic reactions, typically starting with the formation of the benzothiazole core. A common approach includes:
- Step 1 : Preparation of the 6-ethoxybenzothiazole moiety via condensation of 2-aminothiophenol derivatives with chlorinated aromatic compounds under reflux (e.g., ethanol or acetic acid) .
- Step 2 : Functionalization of the piperidine-4-carboxamide group using prop-2-ynyl bromide under nucleophilic substitution conditions.
- Step 3 : Coupling the two fragments via carboxamide bond formation, often employing coupling agents like EDCI/HOBt in anhydrous DMF . Purification typically involves recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) .
Q. How is structural characterization performed for this compound?
Key analytical methods include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm aromatic protons (δ 6.8–8.2 ppm for benzothiazole), ethoxy groups (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.3 ppm for OCH₂), and piperidine carboxamide signals (δ 2.5–3.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]⁺ ion matching theoretical m/z).
- Infrared Spectroscopy (IR) : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~1250 cm⁻¹ (C-O-C stretch from ethoxy group) .
Advanced Research Questions
Q. What strategies are used to resolve contradictions in biological activity data for analogs of this compound?
Contradictions in bioactivity (e.g., varying IC₅₀ values in kinase inhibition assays) may arise from:
- Substituent Effects : Minor structural changes (e.g., replacing ethoxy with methoxy or chloro groups) can alter binding affinity. Systematic SAR studies with controlled substituent variations are critical .
- Assay Conditions : Differences in solvent polarity, pH, or protein concentration may affect results. Cross-validation using orthogonal assays (e.g., SPR vs. fluorescence polarization) is recommended .
- Data Normalization : Use internal standards (e.g., staurosporine for kinase assays) to account for batch-to-batch variability .
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
A robust SAR framework includes:
- Core Modifications : Vary the benzothiazole (e.g., 6-ethoxy vs. 6-chloro) and piperidine (e.g., prop-2-ynyl vs. propargyl) moieties to assess impact on target binding .
- Functional Group Scanning : Introduce electron-withdrawing/donating groups (e.g., nitro, methyl) to probe electronic effects on activity .
- 3D-QSAR Modeling : Use computational tools (e.g., CoMFA/CoMSIA) to correlate molecular fields (steric, electrostatic) with experimental data .
Q. What methodologies are employed to investigate the compound’s metabolic stability?
- In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Calculate half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) .
- Cytochrome P450 Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates to assess drug-drug interaction risks .
- Metabolite Identification : Use high-resolution tandem MS (e.g., Q-TOF) to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
Q. How are protein target interactions validated experimentally?
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (K_D, k_on/k_off) using immobilized target proteins (e.g., kinases) .
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells by monitoring protein thermal stability shifts upon compound treatment .
- X-ray Crystallography : Co-crystallize the compound with its target (e.g., kinase ATP-binding pocket) to resolve binding modes at atomic resolution .
Key Methodological Notes
- Contradiction Resolution : Always replicate experiments in triplicate and use statistical tools (e.g., ANOVA) to identify outliers .
- Advanced Characterization : Combine NMR with NOESY/ROESY to confirm stereochemistry in piperidine derivatives .
- Ethical Compliance : For in vivo studies, adhere to institutional guidelines for animal welfare (e.g., OECD 423 for acute toxicity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
